N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide
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Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring, a difluorobenzamide group, and an ethyl-1,3,4-oxadiazole moiety
Mechanism of Action
Target of Action
The primary target of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is sterol 14α-demethylase (CYP51) . CYP51 is a key enzyme in the biosynthesis of sterols in eukaryotes and is essential for cell membrane structure and function .
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol, a crucial component of fungal cell membranes .
Biochemical Pathways
The inhibition of CYP51 disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the cell membrane . This disruption affects the integrity and function of the cell membrane, leading to increased membrane permeability, leakage of essential cellular components, and ultimately cell death .
Result of Action
The result of this compound’s action is the disruption of cell membrane integrity and function, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by fungi or protozoa that rely on ergosterol for cell membrane synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.
Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide
N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-2,6-difluorobenzamide
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-dichlorobenzamide
Uniqueness: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide stands out due to its specific structural features, such as the presence of the difluorobenzamide group and the ethyl-1,3,4-oxadiazole moiety. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-2-14-21-22-17(24-14)10-6-8-11(9-7-10)20-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDDMMHYWIBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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